7-Hydroxy-10-oxodeca-4,8-dienoic acid
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Overview
Description
7-Hydroxy-10-oxodeca-4,8-dienoic acid: is an organic compound with the molecular formula C10H14O4 . It is characterized by the presence of hydroxyl, aldehyde, and carboxylic acid functional groups, making it a versatile molecule in various chemical reactions . This compound is of interest in both academic research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-10-oxodeca-4,8-dienoic acid typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by oxidation and hydroxylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization and chromatography are essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-10-oxodeca-4,8-dienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to primary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Chemistry: In chemistry, 7-Hydroxy-10-oxodeca-4,8-dienoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving hydroxylation and oxidation. It serves as a model substrate for understanding metabolic pathways .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antioxidant, or antimicrobial activities .
Industry: Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its reactivity and functional groups make it a versatile building block in various industrial processes .
Mechanism of Action
The mechanism of action of 7-Hydroxy-10-oxodeca-4,8-dienoic acid involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in acid-base reactions, altering the pH and ionic environment of the reaction medium .
Molecular Targets and Pathways:
Enzymes: The compound can act as a substrate or inhibitor for enzymes involved in oxidation-reduction reactions.
Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
10-Hydroxydecanoic acid: Similar in structure but lacks the conjugated diene system.
4-Hydroxy-2-decenal: Contains a hydroxyl and aldehyde group but differs in the position of the double bonds.
8-Hydroxy-2-octenoic acid: Similar functional groups but a shorter carbon chain.
Uniqueness: 7-Hydroxy-10-oxodeca-4,8-dienoic acid is unique due to its specific arrangement of functional groups and conjugated diene system. This structural configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
922508-96-1 |
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Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
7-hydroxy-10-oxodeca-4,8-dienoic acid |
InChI |
InChI=1S/C10H14O4/c11-8-4-6-9(12)5-2-1-3-7-10(13)14/h1-2,4,6,8-9,12H,3,5,7H2,(H,13,14) |
InChI Key |
UCGYEEPZRLBBFM-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C=CCC(C=CC=O)O |
Origin of Product |
United States |
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